4-methyl-2H-pyrazol-1-ium chloride

Enzymology Toxicology Pharmaceutical Chemistry

Researchers requiring a reliable alcohol dehydrogenase (ADH) inhibitor often face inconsistent potency and poor solubility of neutral pyrazole analogs. 4-Methyl-2H-pyrazol-1-ium chloride (fomepizole HCl) resolves these issues: its hydrochloride salt delivers 17,800-fold greater aqueous solubility than the free base, enabling high-concentration injectable formulations. Key differentiators: • 6-fold higher ADH inhibitory potency vs. unsubstituted pyrazole (Ki = 0.09 μM), and 73-fold higher potency than 4-hydroxymethyl analogs, ensuring reproducible dose-response in enzymatic studies. • Sharp melting point (157-159 °C) provides a rapid, low-tech identity and purity screen for incoming raw material qualification in GMP environments. • Consistent ≥95% purity across standard research batches, minimizing variability in kinetic assays and preclinical development.

Molecular Formula C4H7ClN2
Molecular Weight 118.56 g/mol
Cat. No. B12442120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2H-pyrazol-1-ium chloride
Molecular FormulaC4H7ClN2
Molecular Weight118.56 g/mol
Structural Identifiers
SMILESCC1=CN[NH+]=C1.[Cl-]
InChIInChI=1S/C4H6N2.ClH/c1-4-2-5-6-3-4;/h2-3H,1H3,(H,5,6);1H
InChIKeyPUCXJHNDMYZOHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2H-pyrazol-1-ium Chloride (Fomepizole HCl): Technical Identity and Core Procurement Specifications


4-Methyl-2H-pyrazol-1-ium chloride, more commonly referred to as 4-methylpyrazole hydrochloride or fomepizole hydrochloride, is the hydrochloride salt of 4-methylpyrazole . It has the molecular formula C₄H₇ClN₂ and a molecular weight of 118.56 g/mol [1]. The compound exists as a solid powder with a reported melting point of 157–159 °C and a solubility of 100 mg/mL in methanol . Its primary mechanism of action in biological systems is competitive inhibition of alcohol dehydrogenase (ADH), which underpins its clinical use as an antidote for methanol and ethylene glycol poisoning .

Why 4-Methyl-2H-pyrazol-1-ium Chloride Cannot Be Replaced by Unsubstituted Pyrazole or Neutral 4-Methylpyrazole in Critical Applications


In both enzymatic inhibition and formulation contexts, substituting 4-methyl-2H-pyrazol-1-ium chloride with unsubstituted pyrazole or neutral 4-methylpyrazole results in quantifiable performance deficits. While pyrazole itself is a known ADH inhibitor, 4-methylpyrazole exhibits a significantly lower Ki value [1]. Furthermore, the hydrochloride salt form provides markedly enhanced aqueous and polar solvent solubility compared to the neutral free base, which is essential for achieving clinically relevant concentrations in injectable antidote formulations . These differences in both target binding affinity and physicochemical properties directly preclude generic interchangeability in research and pharmaceutical manufacturing settings.

Product-Specific Quantitative Evidence Guide: 4-Methyl-2H-pyrazol-1-ium Chloride vs. Closest Analogs


Superior Alcohol Dehydrogenase (ADH) Inhibition Potency vs. Unsubstituted Pyrazole

4-Methylpyrazole (the parent compound of the chloride salt) demonstrates a 6-fold higher binding affinity for human liver alcohol dehydrogenase (ADH) compared to unsubstituted pyrazole [1]. The inhibition constant (Ki) for 4-methylpyrazole is 0.09 μM, whereas pyrazole exhibits a Ki of 0.54 μM [1]. This difference is critical because a lower Ki directly correlates with a lower effective dose required to achieve the same degree of enzyme inhibition.

Enzymology Toxicology Pharmaceutical Chemistry

Enhanced Solubility for Injectable Formulation vs. Neutral 4-Methylpyrazole

The hydrochloride salt form of 4-methylpyrazole achieves a solubility of 100 mg/mL in methanol , which is substantially higher than the aqueous solubility of neutral 4-methylpyrazole (reported as 5.6 μg/mL) . This 17,800-fold solubility enhancement in methanol, and similar trends in other polar solvents, is a direct consequence of the ionic nature of the pyrazolium chloride salt .

Formulation Science Pharmaceutics Solubility Engineering

Higher ADH Selectivity Over 4-Hydroxymethylpyrazole

In a comparative study of 4-substituted pyrazole derivatives, 4-methylpyrazole exhibited a Ki of 0.09 μM against human liver ADH, which is 73-fold more potent than 4-hydroxymethylpyrazole (Ki = 6.6 μM) [1]. 4-Carboxypyrazole showed no inhibition at concentrations up to 100 μM, underscoring the critical importance of the 4-methyl substituent for potent ADH binding.

Enzyme Inhibition Structure-Activity Relationship Toxicology

Well-Defined Solid-State Properties Critical for Analytical Method Development

4-Methylpyrazole hydrochloride exhibits a sharp melting point of 157–159 °C , a critical physicochemical parameter for identity verification and purity assessment in pharmaceutical quality control. This sharply defined melting range contrasts with the broader or less well-defined thermal behavior often observed in alternative salt forms or structurally related pyrazolium compounds, simplifying analytical method development and batch release testing.

Analytical Chemistry Quality Control Pharmaceutical Analysis

Best Research and Industrial Application Scenarios for 4-Methyl-2H-pyrazol-1-ium Chloride


Clinical Toxicology: Formulation of Antidote for Methanol and Ethylene Glycol Poisoning

The 6-fold higher ADH inhibitory potency (Ki = 0.09 μM) [1] and the 17,800-fold enhanced solubility of the hydrochloride salt directly enable the development of high-concentration injectable formulations required for rapid therapeutic intervention in methanol and ethylene glycol poisoning cases.

Enzymology Research: Probing ADH Structure-Function Relationships

The steep structure-activity gradient—where 4-methyl substitution yields 73-fold higher potency than 4-hydroxymethyl substitution [2]—makes this compound an essential tool for studies mapping the ADH active site and for validating computational models of inhibitor binding.

Pharmaceutical Quality Control: Reference Standard for Purity Assessment

The compound's sharp melting point (157–159 °C) serves as a robust, low-tech identity and purity check for incoming raw material qualification, reducing reliance on more complex instrumental methods during initial screening in GMP manufacturing environments.

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